molecular formula C12H23NO3 B069596 tert-Butyl (1-(hydroxymethyl)cyclohexyl)carbamate CAS No. 187610-67-9

tert-Butyl (1-(hydroxymethyl)cyclohexyl)carbamate

Cat. No. B069596
CAS RN: 187610-67-9
M. Wt: 229.32 g/mol
InChI Key: GVQRDYUYIXDJSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-Butyl (1-(hydroxymethyl)cyclohexyl)carbamate, also known as tBu-HMC, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Synthesis of Nucleotide Analogs

One significant application of tert-butyl (1-(hydroxymethyl)cyclohexyl)carbamate is in the synthesis of carbocyclic analogues of 2′-deoxyribonucleotides, serving as a vital intermediate. Such compounds are crucial for the enantioselective synthesis of nucleotide analogs, which have broad applications in medicinal chemistry, particularly in antiviral and anticancer drug development (Ober et al., 2004).

Stereoselective Synthesis

This compound is also used in the stereoselective synthesis of various stereoisomers of tert-butyl ((1R, 2S, 5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate, starting from simple cyclohexene derivatives. These stereoisomers are key intermediates for the synthesis of Factor Xa inhibitors, highlighting its role in developing novel anticoagulants (Wang et al., 2017).

Insecticide Analogues

Another application includes the conversion into spirocyclopropanated analogues of insecticides such as Thiacloprid and Imidacloprid. The process involves a key step of cocyclization, showcasing the compound’s utility in developing new agrochemicals (Brackmann et al., 2005).

Chromatographic Applications

In chromatography, this compound-related derivatives have been studied for their effects on the retention behavior of polyaromatic hydrocarbons (PAHs), demonstrating its application in analytical methodologies to improve separation processes (Husain et al., 1995).

Material Science

Furthermore, benzothiazole-modified tert-butyl carbazole derivatives, related to this compound, have been developed for the detection of volatile acid vapors. These materials show strong blue emissive properties and have applications in chemosensors, highlighting the compound's utility in material science and sensor technology (Sun et al., 2015).

Safety and Hazards

The safety information for tert-Butyl (1-(hydroxymethyl)cyclohexyl)carbamate indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if on skin: washing with plenty of soap and water (P302+P352) .

properties

IUPAC Name

tert-butyl N-[1-(hydroxymethyl)cyclohexyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO3/c1-11(2,3)16-10(15)13-12(9-14)7-5-4-6-8-12/h14H,4-9H2,1-3H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVQRDYUYIXDJSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCCCC1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30363877
Record name tert-Butyl [1-(hydroxymethyl)cyclohexyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30363877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

187610-67-9
Record name tert-Butyl [1-(hydroxymethyl)cyclohexyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30363877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.